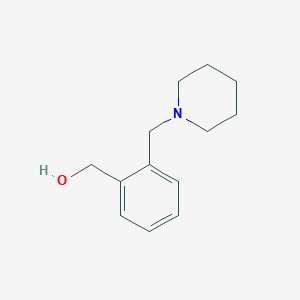

(2-(Piperidin-1-ylmethyl)phenyl)methanol

Vue d'ensemble

Description

(2-(Piperidin-1-ylmethyl)phenyl)methanol: is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to a methanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method to synthesize (2-(Piperidin-1-ylmethyl)phenyl)methanol involves the reductive amination of 2-benzylpiperidine with formaldehyde. The reaction typically uses a reducing agent such as sodium cyanoborohydride under mild conditions.

Grignard Reaction: Another method involves the Grignard reaction where phenylmagnesium bromide reacts with piperidine-1-carboxaldehyde, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (2-(Piperidin-1-ylmethyl)phenyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides or other substituted derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

Research indicates that (2-(Piperidin-1-ylmethyl)phenyl)methanol exhibits potential pharmacological activities. Its structural features enable interactions with various biological targets, including receptors and enzymes, which may modulate their activity. The piperidine ring enhances the compound's ability to cross biological membranes, thus increasing its bioavailability. Compounds with similar structures have been associated with diverse biological activities such as:

- Antimicrobial Effects : Similar compounds have shown efficacy against various pathogens.

- Neuroprotective Properties : The piperidine moiety is often linked to neuroprotective effects in preclinical studies.

Drug Development

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its role as a building block in drug development is significant, particularly for creating derivatives that may possess enhanced biological activity or specificity towards certain targets.

Synthetic Routes

Several methods have been developed for synthesizing this compound. Commonly utilized approaches include:

- Reactions involving piperidine and benzyl derivatives : These reactions often require specific conditions such as solvent choice and temperature control to optimize yield and purity.

- Reduction processes : The use of catalysts like palladium on carbon during reduction steps is prevalent.

Industrial Applications

In industrial settings, this compound is utilized for producing pharmaceuticals and agrochemicals. Its versatility makes it valuable in various chemical processes, including:

- Continuous flow synthesis : This method allows for better control over reaction conditions and yields.

- Automated systems for purification : Ensuring high purity of the final product is crucial for pharmaceutical applications.

Computational Biology and Interaction Studies

Recent advancements in computational biology have facilitated high-throughput screening methods that predict interaction outcomes based on chemical structure. The ability of this compound to form hydrogen bonds and engage in ligand-receptor interactions positions it as a candidate for drug discovery.

Mécanisme D'action

The mechanism of action of (2-(Piperidin-1-ylmethyl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring is known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparaison Avec Des Composés Similaires

(2-(Piperazin-1-ylmethyl)phenyl)methanol: Similar structure but contains a piperazine ring instead of a piperidine ring.

(2-(Morpholin-1-ylmethyl)phenyl)methanol: Contains a morpholine ring, offering different chemical properties.

Uniqueness:

Structural Features: The presence of the piperidine ring in (2-(Piperidin-1-ylmethyl)phenyl)methanol provides unique steric and electronic properties, influencing its reactivity and interactions.

Applications: Its specific structure makes it suitable for certain pharmacological applications where other similar compounds may not be as effective.

Activité Biologique

(2-(Piperidin-1-ylmethyl)phenyl)methanol, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C16H23NO

- Molar Mass : 247.37 g/mol

- CAS Number : 91271-61-3

The structure consists of a phenyl ring attached to a piperidine moiety via a methylene bridge, which is crucial for its biological interactions.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The compound's mechanism involves the activation of apoptotic pathways and the modulation of cell cycle regulators, leading to increased cytotoxicity compared to standard chemotherapeutics like bleomycin .

2. Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties, particularly in the context of Alzheimer's disease. It has been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegeneration. The dual inhibition enhances neurotransmitter levels, potentially improving cognitive function .

3. Modulation of Biological Pathways

The compound interacts with various biological pathways, particularly those involving neurotransmitter systems. Its structural features allow it to modulate receptor activity, influencing pathways related to growth hormone release and fat metabolism .

The biological activity of this compound can be attributed to its ability to bind selectively to specific receptors and enzymes:

- Ghrelin Receptor Activation : Similar compounds have been noted for their role in activating ghrelin receptors, which are involved in growth hormone secretion and metabolic regulation.

- Cholinergic System Interaction : The inhibition of AChE and BuChE suggests that the compound enhances cholinergic signaling, which is vital for memory and learning processes .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable oral bioavailability and a reasonable half-life, making it suitable for therapeutic applications. Studies on similar piperidine derivatives suggest that modifications in the structure can enhance absorption and distribution within biological systems .

Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound significantly reduced cell viability in FaDu cells by inducing apoptosis through caspase activation pathways. The results indicated a dose-dependent response, with IC50 values lower than those observed for conventional agents like doxorubicin.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Study 2: Neuroprotective Effects

A study investigating the effects on AChE and BuChE inhibition showed that this compound could significantly increase acetylcholine levels in neuronal cultures.

| Enzyme Activity Inhibition (%) | AChE | BuChE |

|---|---|---|

| Control | 100 | 100 |

| Compound Treatment | 55 | 60 |

Propriétés

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13-7-3-2-6-12(13)10-14-8-4-1-5-9-14/h2-3,6-7,15H,1,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSCBYKUUQJGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351179 | |

| Record name | [2-(piperidin-1-ylmethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-61-3 | |

| Record name | 2-(1-Piperidinylmethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(piperidin-1-ylmethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.